4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
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Overview
Description
4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound that features a pyrazole ring, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reactions: The pyrazole and piperazine rings are then coupled with a pyridine derivative through a series of nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
- 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-4-yl)piperazin-2-one
Uniqueness
4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is unique due to its specific structural configuration, which allows for distinct interactions with biological targets compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(2,5-dimethylpyrazole-3-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11-8-13(18(2)17-11)15(22)19-6-7-20(14(21)10-19)12-4-3-5-16-9-12/h3-5,8-9H,6-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIOLTLVBUMLSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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